molecular formula C23H20N4O2 B11286611 5-methyl-1-(4-methylphenyl)-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

5-methyl-1-(4-methylphenyl)-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11286611
M. Wt: 384.4 g/mol
InChI Key: FGMQKJGRPWGHIR-UHFFFAOYSA-N
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Description

5-methyl-1-(4-methylphenyl)-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(4-methylphenyl)-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through a reaction between the triazole derivative and an appropriate amine under suitable conditions.

    Substitution Reactions: The phenyl and phenoxy groups are introduced through substitution reactions, often involving halogenated precursors and nucleophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenated precursors and nucleophiles like amines or thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-methyl-1-(4-methylphenyl)-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Material Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Agricultural Chemistry: The compound is investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 5-methyl-1-(4-methylphenyl)-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Other triazole derivatives with similar structures include 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide and 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide.

    Phenyl-Substituted Triazoles: Compounds like 1-(4-phenyl)-1H-1,2,3-triazole-4-carboxamide share structural similarities.

Uniqueness

The uniqueness of 5-methyl-1-(4-methylphenyl)-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern, which imparts distinct biological and chemical properties. This makes it a valuable compound for various research applications, particularly in medicinal and material sciences.

Properties

Molecular Formula

C23H20N4O2

Molecular Weight

384.4 g/mol

IUPAC Name

5-methyl-1-(4-methylphenyl)-N-(4-phenoxyphenyl)triazole-4-carboxamide

InChI

InChI=1S/C23H20N4O2/c1-16-8-12-19(13-9-16)27-17(2)22(25-26-27)23(28)24-18-10-14-21(15-11-18)29-20-6-4-3-5-7-20/h3-15H,1-2H3,(H,24,28)

InChI Key

FGMQKJGRPWGHIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C

Origin of Product

United States

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